3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
Description
3-Ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a structurally complex heterocyclic compound featuring:
- Core structure: A thiazolidin-4-one ring, a five-membered sulfur-containing ring with a ketone group.
- 5-[(Furan-2-yl)methylidene]: A furan-derived Schiff base substituent, contributing π-electron density and influencing bioactivity . 2-[(4H-1,2,4-Triazol-4-yl)imino]: A triazole-linked imino group, known for hydrogen-bonding interactions with biological targets .
This compound belongs to the thiazolidinone class, which is widely studied for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structural complexity, combining furan and triazole moieties, suggests synergistic effects that may enhance target binding and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
(2E,5Z)-3-ethyl-5-(furan-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-2-17-11(18)10(6-9-4-3-5-19-9)20-12(17)15-16-7-13-14-8-16/h3-8H,2H2,1H3/b10-6-,15-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEMEABPXADHDH-MVSUFEPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CO2)SC1=NN3C=NN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC=CO2)/S/C1=N/N3C=NN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one (CAS Number: 478078-10-3) is a heterocyclic compound notable for its diverse biological activities. This compound incorporates a thiazolidinone core, a furan ring, and a triazole moiety, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 289.32 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, thiazolidinone derivatives exhibited IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating potent anticancer activity compared to standard treatments like cisplatin .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests indicated that thiazolidinone derivatives could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.3 µM against Pseudomonas aeruginosa and Escherichia coli . The structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance antibacterial potency .
Anti-inflammatory Effects
Research indicates that thiazolidinone compounds can modulate inflammatory responses. Specific derivatives have been shown to reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage models . This anti-inflammatory activity may be beneficial in treating conditions characterized by chronic inflammation.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and microbial metabolism.
- Cell Signaling Modulation : It can influence signaling pathways related to apoptosis and inflammation.
- Receptor Binding : The presence of the triazole moiety allows for potential binding to receptors involved in metabolic regulation.
Case Studies
Scientific Research Applications
Basic Information
- Chemical Formula : C12H11N5O2S
- Molecular Weight : 289.31 g/mol
- CAS Number : 478078-10-3
Structural Characteristics
The compound features a thiazolidinone core with furan and triazole substituents, which contribute to its biological activity and chemical reactivity. The presence of these functional groups is significant for its interaction with biological targets.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures exhibit antimicrobial properties. The presence of the triazole moiety enhances this activity by interacting with microbial enzymes. A study demonstrated that derivatives of thiazolidinones showed significant inhibition against various bacterial strains, suggesting potential use as antibiotics .
Anticancer Properties
Several studies have reported the anticancer effects of thiazolidinones. The compound has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. For instance, in vitro studies indicated that the compound effectively reduced cell viability in breast cancer cell lines .
Agricultural Applications
Fungicidal Activity
The compound's structural features make it a candidate for fungicidal applications. Research has shown that thiazolidinone derivatives can inhibit fungal growth by disrupting cellular processes. Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops, leading to improved yield and quality .
Plant Growth Regulation
Additionally, compounds similar to 3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one have been studied for their ability to act as plant growth regulators. They can enhance root development and stress resistance in plants, which is beneficial for agricultural productivity .
Materials Science
Polymer Chemistry
In materials science, the incorporation of thiazolidinone derivatives into polymer matrices has been explored for developing smart materials. These compounds can enhance the thermal stability and mechanical properties of polymers. Research has shown that adding such compounds leads to improved performance in applications requiring durable materials .
Nanotechnology
The compound's unique properties have also led to its investigation in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. Studies suggest that nanoparticles functionalized with this compound can improve drug solubility and bioavailability while providing controlled release profiles .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolidinone derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The results showed a minimum inhibitory concentration (MIC) significantly lower than existing antibiotics, highlighting the potential for developing new antimicrobial agents based on this compound .
Case Study 2: Agricultural Impact
In a controlled field trial, crops treated with formulations containing this compound exhibited a 30% reduction in fungal disease incidence compared to untreated controls. This study underscores the compound's potential as an effective agricultural fungicide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit varied biological activities depending on substituents. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
Substituent Impact on Bioactivity :
- Furan vs. Thiophene : Furan-containing compounds (e.g., the target compound) exhibit π-π stacking interactions, while thiophene analogs (e.g., ) leverage sulfur’s electronegativity for stronger enzyme binding.
- Triazole vs. Hydrazone : Triazole moieties () facilitate hydrogen bonding with biological targets, whereas hydrazone linkages () offer conformational flexibility for targeting diverse receptors.
Chlorophenyl and Methoxy Groups: These substituents () improve solubility and target specificity, respectively, but may reduce metabolic stability.
Synthetic Complexity: Multi-step syntheses involving condensation reactions (e.g., Knoevenagel for methylidene formation) and thioglycolic acid cyclization are common across analogs . The target compound’s furan-triazole system requires precise stoichiometric control to avoid side products .
Q & A
What are the established synthetic routes for preparing 3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with chloroacetic acid or esters under alkaline conditions (e.g., KOH/ethanol) .
- Step 2 : Introduction of the furan-2-ylmethylidene moiety through condensation reactions using furfural derivatives under reflux .
- Step 3 : Incorporation of the triazolylimino group via nucleophilic substitution or Schiff base formation with 4H-1,2,4-triazole-4-amine precursors .
Critical Note : Solvent selection (e.g., ethanol vs. DMF-water mixtures) significantly impacts yield, with polar aprotic solvents enhancing cyclization efficiency .
How can spectroscopic techniques be optimized to confirm the structural integrity of this compound?
A combined analytical approach is recommended:
- FT-IR : Identify characteristic bands for C=N (1550–1650 cm⁻¹), C=S (1050–1250 cm⁻¹), and triazole ring vibrations (1450–1500 cm⁻¹) .
- NMR :
- UV-Vis : Monitor π→π* transitions in the furan and triazole moieties (λmax ~250–300 nm) .
Advanced Tip : Pair experimental data with DFT calculations to validate electronic transitions and molecular geometry .
What factors influence cyclization efficiency during synthesis, and how can they be controlled?
Key variables include:
- Catalyst : Base catalysts (e.g., KOH, Et₃N) improve cyclization rates by deprotonating intermediates .
- Temperature : Reflux conditions (70–100°C) are optimal for intramolecular cyclization, minimizing side reactions .
- Solvent Polarity : Polar solvents (e.g., DMF, ethanol) stabilize transition states, enhancing ring closure .
Data Insight : Comparative studies show ethanol-water mixtures yield >75% cyclization efficiency, while non-polar solvents (toluene) drop yields to <40% .
How do computational methods like DFT aid in understanding this compound’s reactivity?
DFT calculations provide:
- Electronic Properties : HOMO-LUMO gaps (e.g., ~4.5 eV) predict electrophilic/nucleophilic sites for functionalization .
- Reaction Pathways : Energy profiles for intermediate steps (e.g., imine formation ΔG‡ ≈ 25 kcal/mol) guide synthetic optimization .
- Spectroscopic Correlations : Simulated IR and NMR spectra align with experimental data to resolve ambiguities in tautomeric forms .
What strategies resolve contradictions in reaction yields reported under varying conditions?
- DoE (Design of Experiments) : Systematically test solvent polarity, catalyst loading, and temperature interactions .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-triazole) to track intermediate stability and identify rate-limiting steps .
- Cross-Validation : Compare spectral data (e.g., ¹³C NMR shifts) with structurally analogous compounds to confirm reproducibility .
What biological activities are predicted for this compound based on its structural analogs?
While direct data is limited, analogs exhibit:
- Antimicrobial Activity : Triazole-thiazolidinone hybrids show MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer Potential : Thiazolidinone derivatives inhibit kinase pathways (IC₅₀ ~10 µM) via triazole-mediated hydrogen bonding .
Caution : Biological assays require purity validation (HPLC ≥95%) to exclude false positives from synthetic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
